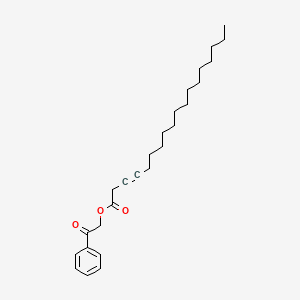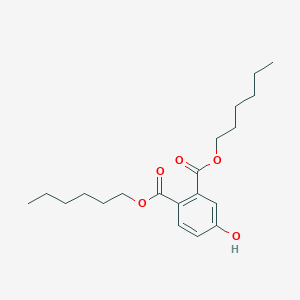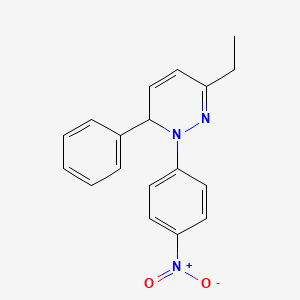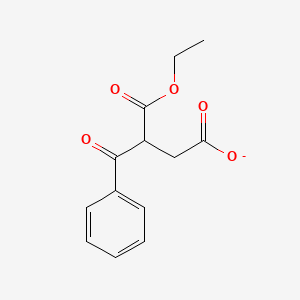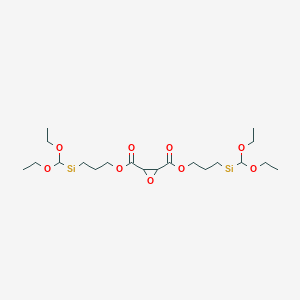![molecular formula C8H7F3OS B14373248 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol CAS No. 90314-93-5](/img/structure/B14373248.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoroethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trifluoroethyl group.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile
- 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetamide
- 2,2,2-Trifluoroethanol
Uniqueness
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol is unique due to the presence of both a trifluoroethyl group and a phenol group, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the phenol group provides reactivity and potential for hydrogen bonding.
Propiedades
Número CAS |
90314-93-5 |
|---|---|
Fórmula molecular |
C8H7F3OS |
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethylsulfanyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 |
Clave InChI |
GARXCJPXQIPDRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)SCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


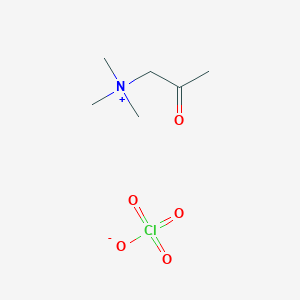
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)
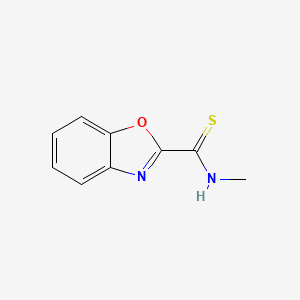

silane](/img/structure/B14373206.png)


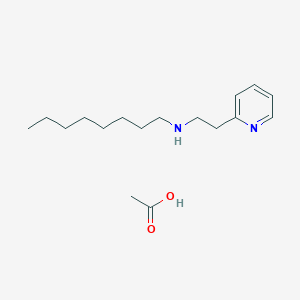
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
